Physical and chemical properties of L-PHENYLALANINE (15N)
Physical and chemical properties of L-PHENYLALANINE (15N)
Technical Guide: L-Phenylalanine (
Executive Summary
L-Phenylalanine (
Its primary utility lies in its nuclear magnetic properties (spin
Physicochemical Datasheet
The following data represents the standard properties for high-purity (>98 atom %
| Property | Value / Description | Notes |
| Chemical Name | L-Phenylalanine ( | Synonyms: (S)-2-Amino-3-phenylpropanoic acid- |
| CAS Number | 29700-34-3 | Unlabeled CAS: 63-91-2 |
| Molecular Formula | ||
| Molecular Weight | 166.18 g/mol | Natural Phe is 165.19 g/mol |
| Appearance | White crystalline powder | Hygroscopic; store desiccated |
| Isotopic Purity | Critical for NMR sensitivity and MS spectral clarity | |
| Solubility | ~29 g/L (Water, 25°C) | Sparingly soluble in ethanol; insoluble in ether |
| Melting Point | 270–275 °C (dec.)[1][3][4][5][6] | Decomposes upon melting |
| Optical Rotation | ( | |
| pKa Values | Isotope effect on pKa is negligible (<0.01 pH units) |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
The
-
Reference Standard: Liquid Ammonia (
-NH ) at 0 ppm is the standard reference for biological NMR. -
Chemical Shift (Free Amino Acid): The
-amino group of free Phe- N in water (zwitterionic form) resonates at approximately 35–40 ppm relative to liquid ammonia. -
Chemical Shift (Protein Residue): Upon peptide bond formation, the resonance shifts downfield to the amide region, typically 110–130 ppm .
Mass Spectrometry (MS)
-
Mass Shift: +0.9970 Da per incorporated residue.
-
Isotopologue Pattern: In MS1 spectra, peptides containing Phe-
N will show a mass shift of Da, where is the number of Phe residues. This is distinct from C -Phe labeling (+6 Da), allowing for multiplexing in metabolic experiments.
Applications in Drug Development & Proteomics
Fragment-Based Drug Discovery (FBDD)
Phe-
-
Mechanism: Ligand binding induces chemical shift perturbations (CSPs) in the
N-HSQC peaks of residues near the binding pocket. -
Advantage: Reduces spectral crowding in proteins >50 kDa, allowing clear observation of phenylalanine residues, which are frequently located in hydrophobic binding cores.
SILAC (Stable Isotope Labeling by Amino acids in Cell culture)
While
Visualization: SILAC Workflow The following diagram illustrates the comparative proteomics workflow using isotope labeling.
Caption: Comparative proteomics workflow. Cells are differentially labeled, mixed, and analyzed to quantify protein expression changes based on the mass shift of phenylalanine-containing peptides.
Experimental Protocols
Preparation of N-Labeled Growth Media (E. coli)
For recombinant protein expression intended for NMR structural studies.
-
Base Medium: Prepare M9 Minimal Media (standard recipe omitting NH
Cl if using N-Ammonium Chloride, but for specific labeling, use natural NH Cl and specific amino acids). -
Amino Acid Supplementation:
-
To achieve uniform labeling , use
N-NH Cl as the sole nitrogen source. -
To achieve residue-specific labeling (Phe-only) : Use a defined amino acid mixture where natural L-Phe is replaced by L-Phe (
N) at 50–100 mg/L . -
Note: Use an auxotrophic strain (e.g., E. coli DL39) unable to synthesize Phe to prevent isotopic dilution from endogenous synthesis.
-
-
Induction: Grow cells to OD
, then induce with IPTG. Harvest cells after 4–12 hours depending on temperature (37°C vs 18°C).
NMR Sample Preparation
-
Buffer: Dissolve purified protein in 90% H
O / 10% D O (for lock signal). -
pH: Adjust to pH 6.0–7.5 (Amide proton exchange is too fast at high pH).
-
Concentration: 0.1–1.0 mM protein concentration is required for high-quality 2D
H- N HSQC spectra. -
Reference: Add DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) as an internal chemical shift standard.
Visualization: NMR Resonance Assignment Logic
Logic flow for assigning the
Caption: Workflow for utilizing
Storage, Handling & Stability
-
Storage: Store at Room Temperature (20–25°C). For long-term storage, keeping it in a desiccator is recommended as amino acids can be slightly hygroscopic.
-
Stability: Stable for
years if protected from moisture and light. -
Solution Stability: Aqueous solutions (e.g., in PBS) should be used immediately or stored at -20°C. Avoid repeated freeze-thaw cycles to prevent degradation or precipitation.
-
Safety: L-Phenylalanine (
N) is non-hazardous (non-radioactive). Standard laboratory PPE (gloves, goggles) is sufficient.
References
-
Sigma-Aldrich.L-Phenylalanine-
N Product Specification. Merck KGaA. -
Cambridge Isotope Laboratories.
N). -
Biological Magnetic Resonance Data Bank (BMRB). Reference Chemical Shifts. University of Wisconsin-Madison.
-
Wishart, D. S., et al. (1995). 1H, 13C and 15N chemical shift referencing in biomolecular NMR. Journal of Biomolecular NMR, 6(2), 135-140.
-
Ong, S. E., & Mann, M. (2006). A practical recipe for stable isotope labeling by amino acids in cell culture (SILAC). Nature Protocols, 1(6), 2650-2660.
